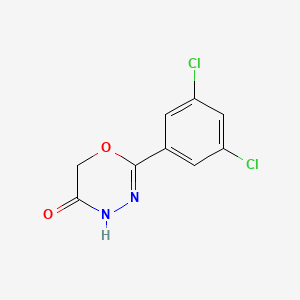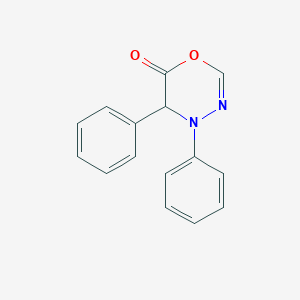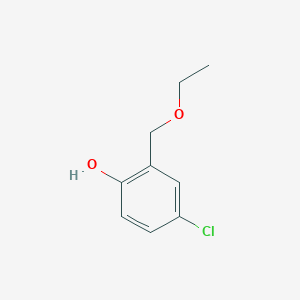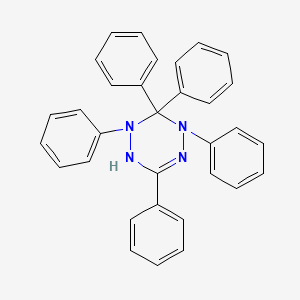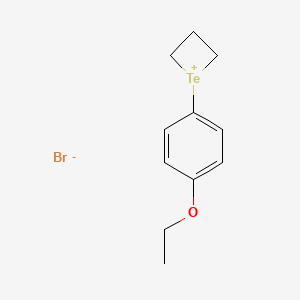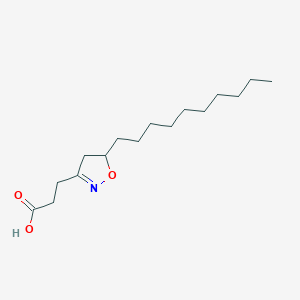
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is a chemical compound that belongs to the class of oxazolines. Oxazolines are heterocyclic compounds containing both nitrogen and oxygen in a five-membered ring. This particular compound is characterized by a decyl chain attached to the oxazoline ring, which is further connected to a propanoic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C) followed by in-line quenching of residual hydrofluoric acid . The resulting oxazoline can then be further functionalized to introduce the decyl chain and propanoic acid group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow processes. This approach involves the use of packed reactors containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . The flow process improves safety and efficiency, providing pure products without the need for additional purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The decyl chain and propanoic acid group can be modified through substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted oxazoline derivatives with modified decyl chains or propanoic acid groups.
Wissenschaftliche Forschungsanwendungen
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dihydro-1,2-oxazole: A simpler oxazoline compound without the decyl chain and propanoic acid group.
1,2-Oxazole: The fully oxidized form of oxazoline, lacking the decyl chain and propanoic acid group.
β-Hydroxy amides: Precursors to oxazolines, containing a hydroxyl group and an amide group.
Uniqueness
3-(5-Decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid is unique due to its specific structure, which includes a decyl chain and a propanoic acid group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86492-84-4 |
|---|---|
Molekularformel |
C16H29NO3 |
Molekulargewicht |
283.41 g/mol |
IUPAC-Name |
3-(5-decyl-4,5-dihydro-1,2-oxazol-3-yl)propanoic acid |
InChI |
InChI=1S/C16H29NO3/c1-2-3-4-5-6-7-8-9-10-15-13-14(17-20-15)11-12-16(18)19/h15H,2-13H2,1H3,(H,18,19) |
InChI-Schlüssel |
ZBDMEPAOIPWMIO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1CC(=NO1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


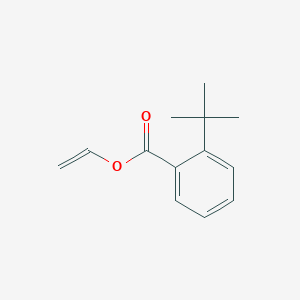
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
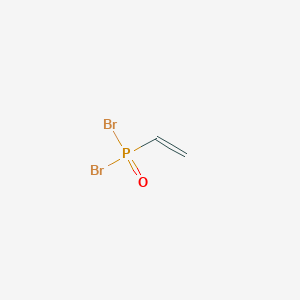
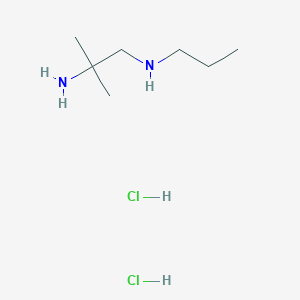
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
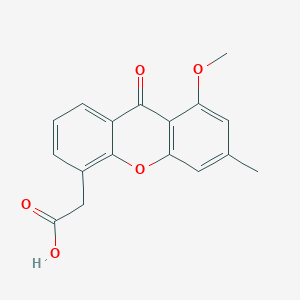
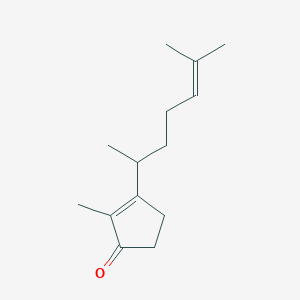
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
